molecular formula C9H12N2 B14723483 (4-Methylpentan-2-ylidene)propanedinitrile CAS No. 13134-11-7

(4-Methylpentan-2-ylidene)propanedinitrile

Cat. No.: B14723483
CAS No.: 13134-11-7
M. Wt: 148.20 g/mol
InChI Key: JZIRXADCEWFWTH-UHFFFAOYSA-N
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Description

(4-Methylpentan-2-ylidene)propanedinitrile is an organic compound with the molecular formula C9H12N2 It is known for its unique structure, which includes a nitrile group and a methylpentan-2-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpentan-2-ylidene)propanedinitrile typically involves the reaction of 4-methylpentan-2-one with malononitrile in the presence of a base. The reaction proceeds through a condensation mechanism, where the carbonyl group of 4-methylpentan-2-one reacts with the active methylene group of malononitrile, followed by dehydration to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and catalysts may be used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpentan-2-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methylpentan-2-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylpentan-2-ylidene)propanedinitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile: A simpler nitrile compound with the formula C3H2N2.

    Malononitrile: Another nitrile compound with the formula C3H2N2, used as a building block in organic synthesis.

    2-(4-Methylpentan-2-ylidene)malononitrile: A closely related compound with similar structural features.

Uniqueness

(4-Methylpentan-2-ylidene)propanedinitrile is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its combination of a nitrile group and a methylpentan-2-ylidene moiety makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

13134-11-7

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-(4-methylpentan-2-ylidene)propanedinitrile

InChI

InChI=1S/C9H12N2/c1-7(2)4-8(3)9(5-10)6-11/h7H,4H2,1-3H3

InChI Key

JZIRXADCEWFWTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C(C#N)C#N)C

Origin of Product

United States

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